1-(4-Dimethylaminophenyl)-1-tosylmethyl isocyanide
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Overview
Description
1-(4-Dimethylaminophenyl)-1-tosylmethyl isocyanide is an organic compound that features a unique combination of functional groups, including a dimethylamino group, a tosylmethyl group, and an isocyanide group
Preparation Methods
The synthesis of 1-(4-Dimethylaminophenyl)-1-tosylmethyl isocyanide typically involves multiple steps. One common synthetic route starts with the preparation of 4-dimethylaminobenzaldehyde, which is then subjected to a series of reactions to introduce the tosylmethyl and isocyanide groups. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Dimethylaminophenyl)-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The isocyanide group can participate in substitution reactions, leading to the formation of new compounds with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Dimethylaminophenyl)-1-tosylmethyl isocyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Dimethylaminophenyl)-1-tosylmethyl isocyanide involves its interaction with molecular targets through its functional groups. The isocyanide group, in particular, can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This interaction can affect various biochemical pathways and molecular targets, depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Dimethylaminophenyl)-1-tosylmethyl isocyanide can be compared with other similar compounds, such as:
4-Dimethylaminophenyl isocyanate: This compound shares the dimethylaminophenyl group but lacks the tosylmethyl group, resulting in different reactivity and applications.
Phenyl isocyanate: Lacks both the dimethylamino and tosylmethyl groups, making it less versatile in certain applications.
Tosylmethyl isocyanide: Contains the tosylmethyl and isocyanide groups but lacks the dimethylaminophenyl group, leading to different chemical properties and uses. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-[isocyano-(4-methylphenyl)sulfonylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H18N2O2S/c1-13-5-11-16(12-6-13)22(20,21)17(18-2)14-7-9-15(10-8-14)19(3)4/h5-12,17H,1,3-4H3 |
InChI Key |
WXYAVGOYQXLPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)N(C)C)[N+]#[C-] |
Origin of Product |
United States |
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